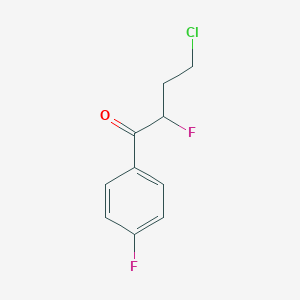

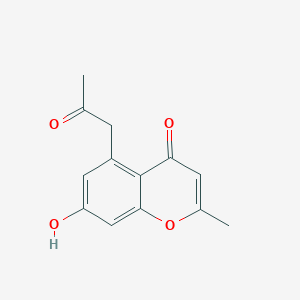

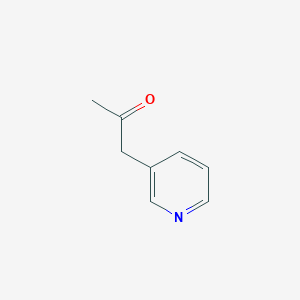

![molecular formula C11H10N2O2 B027550 5,6-二氢咪唑并[4,5,1-JK][1]苯并氮杂菲-2,7(1H,4H)-二酮 CAS No. 92260-81-6](/img/structure/B27550.png)

5,6-二氢咪唑并[4,5,1-JK][1]苯并氮杂菲-2,7(1H,4H)-二酮

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting with the preparation of precursors through Diels-Alder reactions, followed by demethylation or Schmidt reactions for further functionalization. For instance, Guzikowski et al. (1997) described the synthesis of racemic tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones via Schmidt reaction and Diels-Alder reaction, highlighting a methodology that could be adapted for synthesizing similar compounds (Guzikowski et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of benzazepine derivatives often employs NMR and X-ray crystallography to determine the configuration and conformation of the synthesized compounds. For example, the structure of a related compound was confirmed through extensive NMR and MS analyses, along with X-ray crystallography, demonstrating the utility of these techniques in elucidating compound structures (Tzvetkov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzazepine derivatives can include cyclization, alkylation, and nucleophilic substitution, contributing to the diversity of the chemical structures and biological activities. For instance, novel synthetic pathways for benzazepine derivatives have been developed, showcasing the adaptability of these compounds to various chemical modifications aimed at enhancing their pharmacological profile (Kukla et al., 1991).

科学研究应用

中枢和周围神经系统

苯并氮杂菲衍生物,包括与“5,6-二氢咪唑并[4,5,1-JK][1]苯并氮杂菲-2,7(1H,4H)-二酮”相似的化合物,因其在治疗中枢神经系统 (CNS) 疾病方面的潜力而受到广泛研究。甘氨酸位点 NMDA 受体拮抗剂,一类包括各种苯并氮杂菲衍生物,对脑缺血、癫痫、头部损伤和精神分裂症等中枢神经系统疾病显示出治疗前景。这些化合物由于其对 NMDA 受体的作用机制而表现出改善的治疗指数和相当大的前景 (Kulagowski & Leeson, 1995).

抗癌潜力

苯并咪唑和苯并氮杂菲衍生物的抗癌潜力很显着,研究重点是这些化合物的合成和生物学评价。它们表现出显着的生物活性,包括降压、利尿、厌食和体温调节作用,以及除草剂特性和潜在的抗癌作用 (Hsu, Hu, & Liu, 2005)。此外,包括 3-苯并氮杂菲在内的各种苯并氮杂菲衍生物已显示出对人类白血病细胞的细胞毒性作用,表明它们在癌症治疗中的效用 (Kawase, Saito, & Motohashi, 2000).

治疗和生物学影响

苯并氮杂菲及其衍生物已被确认为微管装配的特异性抑制剂,其应用范围从杀真菌剂到在癌症化疗中的潜在实验用途。这种作用机制对于开发针对癌细胞中细胞分裂和增殖的新型治疗剂至关重要 (Davidse, 1986).

药物再利用和癌症治疗的重新标记

咪唑并苯并咪唑驱虫剂(如甲苯达唑和阿苯达唑)在癌症治疗中的再利用因其有效的抗癌作用而受到关注。这些化合物表现出微管破坏、抗血管生成和抗转移等特性,突出了苯并氮杂菲相关化合物在超出其最初用途的治疗应用中的多功能性 (Nath et al., 2020).

属性

IUPAC Name |

1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-9-5-2-6-13-10-7(9)3-1-4-8(10)12-11(13)15/h1,3-4H,2,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMYVAGJPVQRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536207 | |

| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione | |

CAS RN |

92260-81-6 | |

| Record name | 5,6-Dihydroimidazo[4,5,1-jk][1]benzazepine-2,7(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

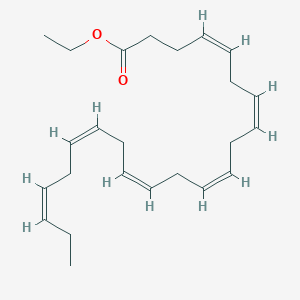

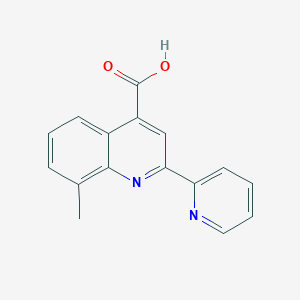

![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)

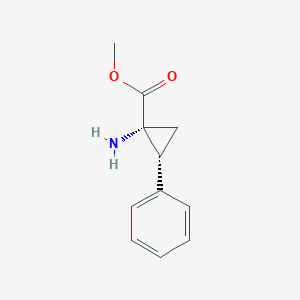

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

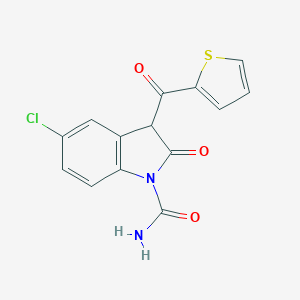

![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)